molecular formula C23H19ClN2O3S B2900242 3-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)-6-methylquinolin-4-amine CAS No. 899356-36-6

3-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)-6-methylquinolin-4-amine

Cat. No.: B2900242
CAS No.: 899356-36-6
M. Wt: 438.93
InChI Key: HRXBEALGQXRROP-UHFFFAOYSA-N
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Description

3-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)-6-methylquinolin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, substituted with a chlorobenzenesulfonyl group, a methoxyphenyl group, and a methyl group. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)-6-methylquinolin-4-amine typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Chlorobenzenesulfonyl Group: The chlorobenzenesulfonyl group can be introduced via a sulfonylation reaction using 4-chlorobenzenesulfonyl chloride and a suitable base, such as pyridine.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic aromatic substitution reaction, using 3-methoxyaniline and a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide and a base, such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)-6-methylquinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzenesulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amines.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

3-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)-6-methylquinolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)-6-methylquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorobenzenesulfonyl)-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
  • 3-(4-chlorobenzenesulfonyl)-6-[4-(3-methoxyphenyl)piperazin-1-yl]pyridazine
  • 1-(4-chlorobenzenesulfonyl)-4-(3-methoxyphenyl)piperazine

Uniqueness

Compared to similar compounds, 3-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)-6-methylquinolin-4-amine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the quinoline core, along with the chlorobenzenesulfonyl and methoxyphenyl groups, provides a versatile scaffold for further functionalization and exploration in various scientific fields.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(3-methoxyphenyl)-6-methylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O3S/c1-15-6-11-21-20(12-15)23(26-17-4-3-5-18(13-17)29-2)22(14-25-21)30(27,28)19-9-7-16(24)8-10-19/h3-14H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXBEALGQXRROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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